

Tolclofos-methyl (CAS Number: 57018-04-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolclofos-methyl, with the CAS registry number 57018-04-9, is an organophosphorus fungicide used to control soil-borne diseases caused by various fungal pathogens.[1][2][3][4] Its mode of action is the inhibition of phospholipid biosynthesis in fungi, distinguishing it from many other organophosphorus compounds that primarily act as insecticides by inhibiting acetylcholinesterase.[1][2][5] This technical guide provides an in-depth overview of **Tolclofos-methyl**, including its physicochemical properties, toxicological profile, environmental fate, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of **Tolclofos-methyl** is presented in Table 1. This data is essential for understanding its behavior in various environmental and biological systems.

Property	Value	Reference
IUPAC Name	O-2,6-dichloro-p-tolyl O,O- dimethyl phosphorothioate	[1][4]
Molecular Formula	C ₉ H ₁₁ Cl ₂ O ₃ PS	[4]
Molecular Weight	301.13 g/mol	[4][6]
Appearance	White crystalline solid	[4]
Melting Point	78.1–79.3 °C	[4]
Boiling Point	Decomposes before boiling (120–220 °C)	[4]
Density	1.53 × 10 ³ kg/m ³ at 24 °C	[4]
Water Solubility	1.10 mg/L at 15 °C	[6]
LogP (Octanol-Water Partition Coefficient)	4.56	[3]
Vapor Pressure	1.38 x 10 ⁻⁵ mmHg	[7]

Toxicological Profile

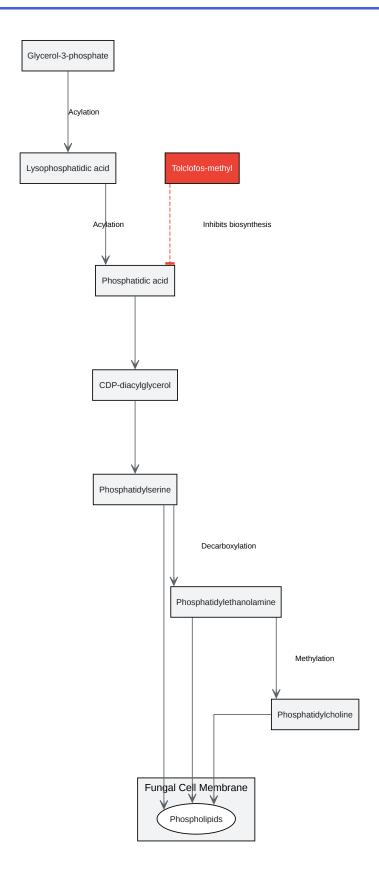
Tolclofos-methyl generally exhibits low acute toxicity. The primary effects observed in toxicity studies include decreased body weight, changes in liver weight, and reduced cholinesterase activity.[1] A comprehensive summary of its toxicological endpoints is provided in the following tables.

Acute Toxicity

Endpoint	Species	Value	Reference
Oral LD50	Rat	> 5000 mg/kg bw	[1]
Mouse	> 3500 mg/kg bw	[1]	
Dog	> 1000 mg/kg bw	[1]	
Dermal LD₅o	Rat	> 5000 mg/kg bw	[1]
Rabbit	> 2000 mg/kg bw	[1]	
Inhalation LC50	Rat	> 2.07 mg/L	[1]
Skin Irritation	Rabbit	Slight irritation at 500 mg/kg bw	[1]
Eye Irritation	Rabbit	No signs of irritation	[1]
Dermal Sensitization	Guinea Pig	Evidence of sensitization (Magnusson & Kligman)	[1]

Chronic Toxicity and Other Endpoints

Endpoint	Species	Value	Effect	Reference
NOAEL (32-34 day dietary)	Rat	79 mg/kg bw/day	Increased relative kidney weights and reduced brain cholinesterase activity	[1]
NOAEL (Maternal Toxicity, Developmental)	Rat	300 mg/kg bw/day	Decreased body weight gain	[1]
NOAEL (Embryo/fetal, Developmental)	Rat	1000 mg/kg bw/day	Highest dose tested	[1]
NOAEL (Maternal Toxicity, Developmental)	Rabbit	300 mg/kg bw/day	Decreased body weight gain and food consumption	[1]
NOAEL (Embryo/fetal, Developmental)	Rabbit	3000 mg/kg bw/day	Highest dose tested	[1]
NOAEL (Immunotoxicity)	Mouse	811 mg/kg bw/day	Highest concentration tested	[2]
ADI (Acceptable Daily Intake)	Human	0–0.07 mg/kg bw	Based on reduced brain cholinesterase activity in a two- year mouse study	[1][2]
ARfD (Acute Reference Dose)	Human	Unnecessary	Low acute oral toxicity and absence of	[1]



developmental toxicity

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The primary fungicidal activity of **Tolclofos-methyl** stems from its ability to inhibit the biosynthesis of phospholipids, which are essential components of fungal cell membranes.[1][2] [5] This disruption of membrane integrity and function ultimately leads to cell death. While the precise molecular interactions are a subject of ongoing research, the general pathway affected is illustrated below.

Click to download full resolution via product page

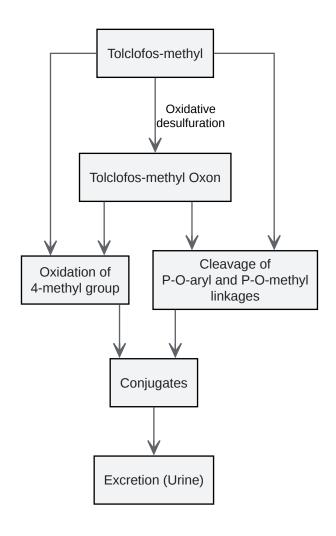
Caption: Generalized pathway of phospholipid biosynthesis in fungi and the inhibitory action of **Tolclofos-methyl**.

Environmental Fate

The environmental fate of **Tolclofos-methyl** is characterized by its moderate persistence in soil and its potential to hydrolyze in water.

Parameter	Medium	Value	Reference
Aerobic Soil Half-life (DT ₅₀)	Soil	2 to 30 days (geometric mean: 9.2 days)	[1]
Aerobic Soil Half-life (DT ₉₀)	Soil	6.9 to 100 days	[1]
Hydrolysis Half-life	Water	pH 4-9 at 25°C: 50-68 days	[2]
Photolysis on Soil	Soil	Not a significant degradation pathway	[1]

Tolclofos-methyl is not expected to have a significant impact on groundwater due to its low mobility in soil.[8] It is, however, classified as highly toxic to freshwater fish and moderately toxic to freshwater invertebrates.[8]


Metabolism

Tolclofos-methyl undergoes extensive metabolism in both animals and plants. The primary metabolic pathways involve oxidation, cleavage of phosphate ester bonds, and conjugation.

Mammalian Metabolism

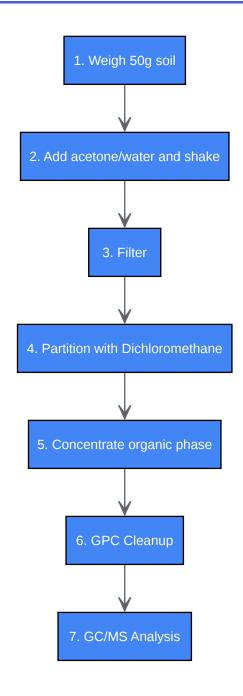
In mammals, **Tolclofos-methyl** is rapidly absorbed and metabolized. The main metabolic steps include oxidative desulfuration to its oxon derivative, oxidation of the 4-methyl group, and cleavage of the P-O-aryl and P-O-methyl linkages.[1][2] The resulting metabolites are then conjugated and primarily excreted in the urine.[1][2]

Click to download full resolution via product page

Caption: Simplified metabolic pathway of **Tolclofos-methyl** in mammals.

Plant Metabolism

In plants, the metabolism of **Tolclofos-methyl** also involves oxidation of the P=S to P=O, oxidation of the 4-methyl group, and cleavage of the P-O-alkyl and P-O-aryl linkages.[3]


Experimental Protocols Analysis of Tolclofos-methyl in Soil

This protocol is based on the DFG S19 multi-residue method and is suitable for the determination of **Tolclofos-methyl** residues in soil using Gas Chromatography with Mass Selective detection (GC/MS).[1]

- 1. Sample Preparation and Extraction
- Weigh 50 g of sieved soil into a glass jar.
- · Add 100 mL of acetone/water solution.
- Shake for 10 minutes.
- Filter the extract.
- 2. Liquid-Liquid Partitioning
- Transfer the filtrate to a separatory funnel.
- · Add dichloromethane for partitioning.
- Collect the organic (dichloromethane) phase.
- 3. Clean-up
- Concentrate the organic phase using a rotary evaporator.
- Perform clean-up using Gel Permeation Chromatography (GPC).
- 4. Quantification
- Analyze the final extract by GC/MS.
- Quantify against a calibration curve prepared from certified reference standards.

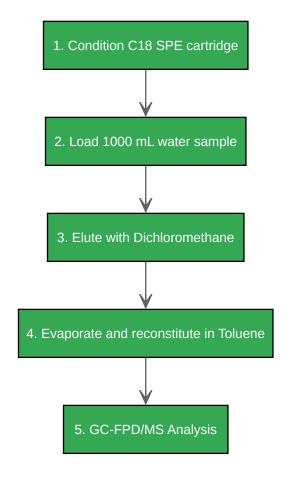
Click to download full resolution via product page

Caption: Experimental workflow for the analysis of Tolclofos-methyl in soil.

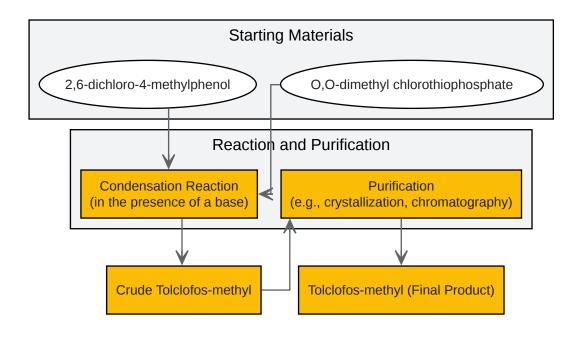
Analysis of Tolclofos-methyl in Water

This protocol is a multi-residue method for the determination of **Tolclofos-methyl** in surface water.

1. Solid Phase Extraction (SPE)



- Condition a C18 SPE cartridge with methanol and then water.
- Pass 1000 mL of the water sample through the cartridge.
- Dry the cartridge.
- 2. Elution
- Elute **Tolclofos-methyl** from the cartridge with dichloromethane.
- 3. Concentration and Solvent Exchange
- Evaporate the dichloromethane eluate to near dryness.
- · Reconstitute the residue in toluene.
- 4. Quantification
- Analyze the final extract by Gas Chromatography with a Flame Photometric Detector (GC-FPD) or GC/MS for confirmation.
- Quantify against a calibration curve.


Click to download full resolution via product page

Caption: Experimental workflow for the analysis of **Tolclofos-methyl** in water.

Synthesis Overview

The synthesis of **Tolclofos-methyl** is typically achieved through a multi-step process. While specific proprietary details may vary, a general synthetic route is outlined below.

Click to download full resolution via product page

Caption: High-level overview of a potential synthetic pathway for **Tolclofos-methyl**.

Conclusion

This technical guide provides a comprehensive overview of **Tolclofos-methyl** (CAS 57018-04-9) for researchers, scientists, and professionals in drug development. The provided data on its physicochemical properties, toxicological profile, and environmental fate, along with detailed analytical protocols, serves as a valuable resource for further study and application. The diagrams offer a visual representation of its mechanism of action, metabolic pathways, and analytical workflows, facilitating a deeper understanding of this important fungicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. epa.gov [epa.gov]
- 2. fao.org [fao.org]

- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. Tolclofos-methyl | C9H11Cl2O3PS | CID 91664 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- To cite this document: BenchChem. [Tolclofos-methyl (CAS Number: 57018-04-9): A
 Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1682977#tolclofos-methyl-cas-number-57018-04-9-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com